2-Methoxy-4,5-dinitrobenzoic acid
Description
2-Methoxy-4,5-dinitrobenzoic acid is a substituted benzoic acid derivative characterized by a methoxy (-OCH₃) group at the 2-position and two nitro (-NO₂) groups at the 4- and 5-positions on the benzene ring. The presence of electron-withdrawing nitro groups and the electron-donating methoxy group creates a unique electronic environment, influencing its physicochemical properties, such as acidity, solubility, and reactivity.
Nitro groups enhance the acidity of the carboxylic acid moiety by stabilizing the conjugate base through resonance and inductive effects. The methoxy group, typically electron-donating, may slightly counteract this effect depending on its position relative to the carboxylic acid.
Properties
Molecular Formula |
C8H6N2O7 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-methoxy-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C8H6N2O7/c1-17-7-3-6(10(15)16)5(9(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
ZDKDSTYEKLFJDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Methoxy-4,5-dinitrobenzoic acid with key analogs from the evidence:
EW = Electron-Withdrawing; ED = Electron-Donating
Acidity and Reactivity
- Nitro Group Impact: Compounds with nitro groups (e.g., 4-Hydroxy-3,5-dinitrobenzoic acid, 2-Bromo-3,5-dinitrobenzoic acid) exhibit significantly higher acidity compared to non-nitro analogs. For instance, the pKa of 4-hydroxy-3,5-dinitrobenzoic acid is lower than that of 4-hydroxybenzoic acid due to nitro stabilization of the deprotonated form .
- Methoxy vs. Amino Groups: The methoxy group in this compound donates electrons via resonance, which may slightly reduce acidity compared to analogs like ADBA, where the amino group (stronger ED effect) further diminishes acidity .
Crystallography and Supramolecular Interactions
- Crystal Packing : The nitro group’s orientation influences hydrogen bonding networks. For example, 2-Methyl-3,5-dinitrobenzoic acid forms helical chains via O-H···O interactions, while methyl substituents introduce steric effects that alter packing . The 2-methoxy group in the target compound may similarly influence crystal symmetry and stability.
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